![molecular formula C11H15NO3S B5403382 N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide](/img/structure/B5403382.png)
N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide
Übersicht
Beschreibung
N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide, also known as DBS, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. DBS is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a vital role in many physiological processes.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
N,4-Dimethyl-N-(2-oxopropyl)benzenesulfonamide derivatives have shown promising applications in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which exhibited high singlet oxygen quantum yield. These properties make it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characteristics and Analogy to NSAIDs
The structural characteristics of N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide and its analogs, such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide, have been studied by Siddiqui et al. (2008). These structures are stabilized by extensive intra- and intermolecular hydrogen bonds, forming dimeric units and chains of molecules, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).
Anticancer and Radioprotective Properties
In the domain of anticancer research, Ghorab et al. (2008) reported the synthesis of novel quinoline derivatives using 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide. These compounds showed significant in vitro anticancer activity, with some exhibiting cytotoxic activity comparable to doxorubicin, a standard chemotherapy drug. Additionally, one compound demonstrated in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Endothelin Antagonism
Murugesan et al. (1998) explored biphenylsulfonamide endothelin antagonists, including N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide derivatives, for their selective antagonism of endothelin-A (ETA) receptors. These compounds demonstrated improved ETA binding affinity and functional activity, suggesting potential applications in cardiovascular and renal diseases (Murugesan et al., 1998).
Antimicrobial and Antibacterial Activities
Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives with potential antimicrobial and antibacterial activities. These compounds, including 4-chloro-N-(4-(isoxazole-3-yl)phenyl)benzenesulfonamide, exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-(2-oxopropyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-4-6-11(7-5-9)16(14,15)12(3)8-10(2)13/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVUJBODPWQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzensulfonamide, 4,N-dimethyl-N-(2-oxopropyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.